4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolopyrimidine-dione core. Its structure features a 2-fluorophenyl group at position 4 and a 4-methoxybenzyl substituent at position 6 (Figure 1). These substituents influence its physicochemical properties and biological interactions. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group modulates lipophilicity and solubility .
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-13-8-6-12(7-9-13)10-24-11-16-17(19(24)25)18(23-20(26)22-16)14-4-2-3-5-15(14)21/h2-9,18H,10-11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPIILOJIGNTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C20H18FN3O3
- Molecular Weight: 367.38 g/mol
- IUPAC Name: 4-(2-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory and antiproliferative effects.
Anti-inflammatory Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, compounds with similar structural features have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.00 |
These findings suggest that this compound may have comparable or enhanced anti-inflammatory activity due to its structural characteristics .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies reveal that it may act as a non-specific antiproliferative agent with tunable activity:
- EC50 Values : The effective concentration at which the compound inhibits cell proliferation varies significantly depending on the specific structural modifications made to the pyrrolo[3,4-d]pyrimidine scaffold.
| Compound | EC50 (μM) | Notes |
|---|---|---|
| Compound 1 | 3.3 ± 1.2 | Most efficacious |
| Compound 2 | 23 ± 2 | Least effective |
The lower EC50 values indicate a higher potency in inhibiting cell growth .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like COX-2 and other related pathways that contribute to inflammation and cancer cell proliferation.
- DNA Interaction : Some studies suggest that similar compounds can interact with DNA and affect cellular processes leading to apoptosis in cancer cells.
- Structural Modifications : Variations in substituents on the pyrimidine ring can significantly alter the biological activity and selectivity towards specific targets .
Case Studies
Several case studies have explored the efficacy of related compounds in preclinical models:
-
Study on Inflammatory Models : A study demonstrated that a related pyrrolo[3,4-d]pyrimidine derivative significantly reduced markers of inflammation in animal models.
- Outcome : Reduction in inflammatory cytokines by approximately 60% compared to control groups.
- Cancer Cell Line Studies : In vitro studies showed that the compound inhibited proliferation in various cancer cell lines (e.g., breast cancer and leukemia) with varying effectiveness based on structural modifications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound’s activity and properties are contextualized below relative to structurally similar derivatives. Key differences in substituents and their biochemical implications are highlighted.
Table 1: Structural Comparison of Pyrrolo[3,4-d]Pyrimidine-2,5-Dione Derivatives
Key Insights:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2-fluorophenyl group in the target compound enhances resonance stabilization and resistance to oxidative metabolism compared to 4-chlorophenyl (larger, less electronegative) or 2-hydroxyphenyl (polar, prone to glucuronidation) .
- 4-Methoxybenzyl provides moderate lipophilicity (logP ~2.8 estimated) compared to 4-fluorobenzyl (logP ~2.5) or 4-methylbenzyl (logP ~3.1) .
Biological Activity Trends :
- Anti-diabetic assays (α-glucosidase inhibition) for compound D (6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-...) showed IC₅₀ = 12.3 µM, outperforming chlorobenzyl (IC₅₀ = 18.7 µM) and octyl (IC₅₀ = 23.1 µM) analogues . The target compound’s 2-fluorophenyl may further improve binding to hydrophobic enzyme pockets.
- 4j (2-hydroxyphenyl derivative) demonstrated moderate anti-inflammatory activity (COX-2 inhibition: 44% at 10 µM), attributed to H-bonding with Ser530 . Fluorine’s smaller size in the target compound may reduce steric hindrance in similar targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
